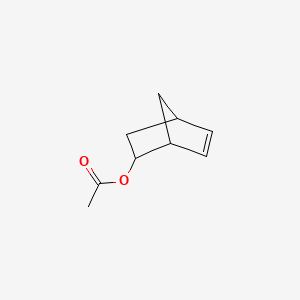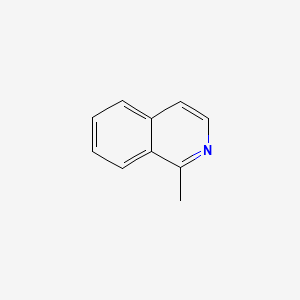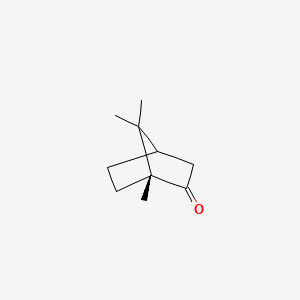
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C9H10Cl2N4O and a molecular weight of 261.11 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of chlorinating agents and guanidine derivatives under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as a tool for investigating biological pathways and disease mechanisms.
Medicine: The compound has been explored for its medicinal properties, including its potential use as an antiviral or antibacterial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for various applications, including corrosion resistance and surface modification.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions with target proteins and enzymes. Its mechanism of action involves binding to active sites or allosteric sites, leading to the modulation of biological processes. The exact pathways and molecular targets vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)isonicotinamide
2,6-Dichloropyridine-4-carboxylic acid
N-(2,6-Dichloropyridin-4-yl)acetamide
Uniqueness: 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide stands out due to its unique combination of chloro-substituted pyridine and the N,N-dimethylcarbamimidoyl group. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-[amino(dimethylamino)methylidene]-2,6-dichloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=O)C1=CC(=NC(=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766990.png)





![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)





